molecular formula C26H27NO10 B1684229 Carubicin CAS No. 50935-04-1

Carubicin

Cat. No. B1684229
CAS RN: 50935-04-1
M. Wt: 513.5 g/mol
InChI Key: XREUEWVEMYWFFA-CSKJXFQVSA-N
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Description

Carubicin, also known as Carminomycin, is an anthracycline . It is a microbially-derived compound . It is known for its strong antitumor activity and is commonly used to treat various leukemias and solid tumors, especially breast cancer and lung cancer .


Synthesis Analysis

The preparation of Carubicin is mainly achieved through chemical modification of the compound 1,4-dioxoanthraquinone . In the laboratory, the compound is made to possess a carboxamide group under alkaline conditions. Further synthetic steps, such as hydrogenation reduction, transform it into Carubicin .


Molecular Structure Analysis

The molecular formula of Carubicin is C26H27NO10 . The molecular weight is 513.49 g/mol . The structure of Carubicin includes quinones, anthraquinones, phenols, and polyphenols .


Chemical Reactions Analysis

Carubicin is an effective inhibitor of VHL-defective (VHL−/−) CCRCC cell proliferation . It also induces apoptosis by a mechanism independent of p53 or hypoxia-inducible factor HIF2 .


Physical And Chemical Properties Analysis

The molecular weight of Carubicin is 513.49 g/mol . The density is 1.3763 (rough estimate), and the boiling point is 599.5°C (rough estimate) . The refractive index is estimated to be 1.6000 .

Scientific Research Applications

Carvedilol and Carnosic Acid Combination

A study by Zhang et al. (2019) explored the protective effects of Carvedilol (CAR) and Carnosic Acid (CAA) against Doxorubicin-induced cardiotoxicity. The research demonstrated that the combination of CAR and CAA significantly reduced cardiac injury, oxidative stress, inflammation, and cell death in a heart injury mouse model and H9C2 cardiac muscle cells treated with Doxorubicin, suggesting a synergistic efficacy against cardiotoxicity (Zhang, Yang, & Zhang, 2019).

L-carnitine's Cardioprotective Mechanism

L-carnitine was shown to protect cardiomyocytes from Doxorubicin-induced apoptosis partly through Prostacyclin (PGI2) and PPARα-signaling pathways. This study by Chao et al. (2011) indicated that L-carnitine could potentially protect the heart from Doxorubicin's severe toxicity, highlighting the importance of investigating intracellular mechanisms for cardioprotection (Chao, Liu, Hong, Lin, & Chen, 2011).

Cascade Amplification Drug Release Nanoparticle

Ye et al. (2017) constructed a cascade amplification release nanoparticle (CARN) by co-encapsulating β-lapachone and a reactive-oxygen-species (ROS)-responsive Doxorubicin prodrug in polymeric nanoparticles. This innovative approach selectively increased ROS levels in cancer cells, inducing the amplification release of Doxorubicin and overcoming multidrug resistance in cancer cells, thereby enhancing therapeutic efficacy against multidrug-resistant tumors with minimal side effects (Ye, Han, Tang, Piao, Liu, Zhou, Gao, Rao, & Shen, 2017).

Carnitine's Effect on Testicular Damage

Research by Cabral et al. (2014) showed that Carnitine partially protected the rat testis against late damage produced by pre-puberty administration of Doxorubicin. The study suggested that Carnitine provided partial cytoprotection against Doxorubicin's deleterious action, reducing the late testicular and spermatic damages, and highlighting the need for further investigation into the protective mechanisms involved in germ cell preservation (Cabral, Okada, Stumpp, Vendramini, & Miraglia, 2014).

Safety And Hazards

Carubicin should be handled with care to avoid dust formation. Breathing in mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16-,21+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREUEWVEMYWFFA-CSKJXFQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52794-97-5 (hydrochloride)
Record name Carminomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022742
Record name Carubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carubicin

CAS RN

50935-04-1, 39472-31-6
Record name Carubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50935-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carminomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carubicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050935041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7437K3983
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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